molecular formula C9H6ClF3O2 B15340751 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone

Cat. No.: B15340751
M. Wt: 238.59 g/mol
InChI Key: XCJQGDWRMQBWGF-UHFFFAOYSA-N
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Description

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone is a multifaceted organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxy group attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloroacetophenone as the starting material.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Hydroxylation: The hydroxy group is introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone undergoes various chemical reactions, including:

  • Oxidation: The hydroxy group can be further oxidized to produce carboxylic acids.

  • Reduction: The chloro group can be reduced to form an amino group.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate, chromium trioxide, and sodium hypochlorite.

  • Reduction: Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles such as amines and alcohols are used, often with the aid of a base.

Major Products Formed:

  • Oxidation: this compound can be converted to 4'-chloro-3'-(trifluoromethyl)-2-hydroxybenzoic acid.

  • Reduction: The reduction of the chloro group can yield 4'-amino-3'-(trifluoromethyl)-2-hydroxyacetophenone.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

4'-Chloro-3'-(trifluoromethyl)-2-hydroxyacetophenone is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: 4'-Chloro-3,5-bis(trifluoromethyl)benzonitrile, 3,5-bis(trifluoromethyl)acetophenone, and 2-hydroxy-4'-chloroacetophenone.

  • Uniqueness: The presence of both a trifluoromethyl group and a hydroxy group on the same molecule gives it distinct chemical and biological properties compared to its analogs.

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Properties

IUPAC Name

1-[4-chloro-3-(trifluoromethyl)phenyl]-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O2/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13/h1-3,14H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJQGDWRMQBWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CO)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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